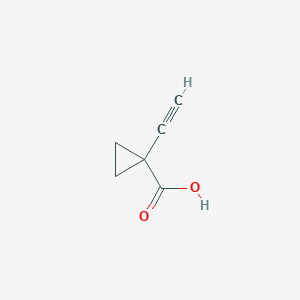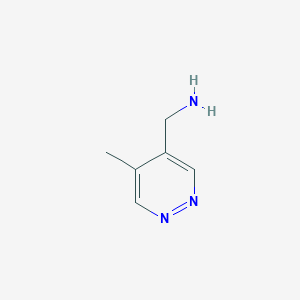![molecular formula C14H16N2O3 B1396224 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263209-11-5](/img/structure/B1396224.png)
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Vue d'ensemble
Description
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C14H16N2O3 . It is a specialty product often used for proteomics research . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid is 1S/C14H16N2O3/c1-2-3-9-11-8(13(16)17)6-10(7-4-5-7)14-12(11)18-15-9/h6-7H,2-5H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.288 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 428.1±45.0 °C at 760 mmHg . The melting point of the compound is not available .Applications De Recherche Scientifique
- Scientific Field : Cancer Research.
- Summary of the Application : CPI-444 is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases.
- Results or Outcomes : The specific results or outcomes of using CPI-444 are not detailed in the available resources. However, the mention of its promising results in preclinical studies suggests that it may have shown efficacy in reducing disease symptoms or progression in those studies.
- Summary of the Application : Isoxazolo[4,5-b]pyridine derivatives, which include CPI-444, have been studied for their potential in various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of isoxazolo[4,5-b]pyridines involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
- Results or Outcomes : Isoxazolo[4,5-b]pyridines display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . They have also been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
- Summary of the Application : Pyrazolo[3,4-b]quinolinones, which are structurally similar to CPI-444, have shown important biological properties .
- Methods of Application or Experimental Procedures : The synthesis of pyrazolo[3,4-b]quinolinones involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results or Outcomes : Pyrazolo[3,4-b]quinolinones are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers. They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
Scientific Field
Scientific Field
- Summary of the Application : Isoxazolo[4,5-b]pyridine derivatives, which include CPI-444, have been studied for their potential in various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of isoxazolo[4,5-b]pyridines involves two main approaches: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives .
- Results or Outcomes : Isoxazolo[4,5-b]pyridines display a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . They have also been studied as inhibitors of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
- Summary of the Application : Pyrazolo[3,4-b]quinolinones, which are structurally similar to CPI-444, have shown important biological properties .
- Methods of Application or Experimental Procedures : The synthesis of pyrazolo[3,4-b]quinolinones involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results or Outcomes : Pyrazolo[3,4-b]quinolinones are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers. They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .
Scientific Field
Scientific Field
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-cyclopropyl-3-(2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-7(2)5-11-12-9(14(17)18)6-10(8-3-4-8)15-13(12)19-16-11/h6-8H,3-5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWUDYZTCMRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-3-isobutylisoxazolo[5,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



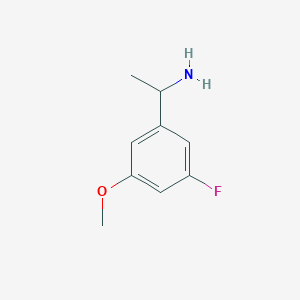

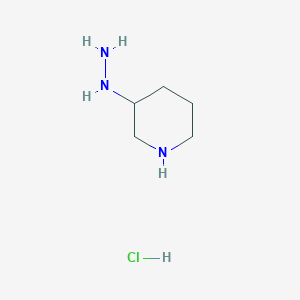
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)
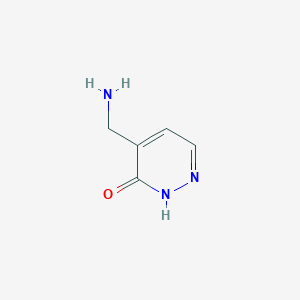
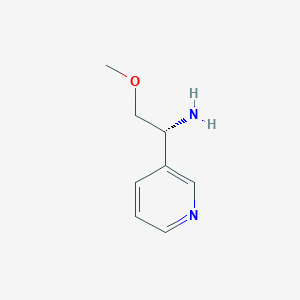
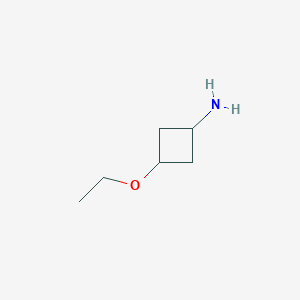
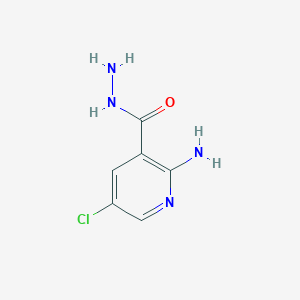
![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)
